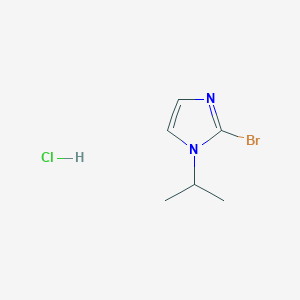
3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸
描述
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
苯并呋喃衍生物因其强大的生物活性而受到关注,包括抗肿瘤特性。 3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸的结构表明其在该领域具有潜力,因为类似的化合物已显示出对各种癌细胞系的有效性 .
抗菌应用
这些化合物也表现出抗菌活性。 苯并呋喃核心存在于我们感兴趣的化合物中,是开发用于对抗细菌感染的分子中常见的特征,使其成为合成新型抗菌剂的候选者 .
抗氧化特性
苯并呋喃衍生物的抗氧化潜力使其适合研究氧化应激相关疾病。 它们清除自由基的能力可以用于治疗药物,旨在减轻氧化损伤 .
抗病毒用途
苯并呋喃化合物已显示出抗病毒活性。 鉴于结构相似性,可以探索3-(2,3-二氢-1-苯并呋喃-5-基)-2-甲基丙酸对病毒的有效性,这可能导致新的抗病毒药物 .
复杂天然产物的合成
苯并呋喃环是许多具有生物活性的天然产物中的关键结构单元。 所述化合物可用于全合成复杂的天然产物,特别是那些以苯并呋喃环为核心结构单元的天然产物 .
临床候选药物的开发
鉴于苯并呋喃衍生物的广泛临床用途,可以研究我们的化合物作为药物开发前体。 其苯并呋喃环是各种合成化学原料和天然药物中的基本结构单元 .
生化分析
Biochemical Properties
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit phosphodiesterase 4B, an enzyme involved in inflammatory responses The interaction between 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid and phosphodiesterase 4B results in the modulation of cyclic adenosine monophosphate levels, thereby influencing inflammatory pathways
Cellular Effects
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . In particular, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect the expression of genes involved in apoptosis and cell proliferation, thereby inhibiting tumor growth. Furthermore, this compound may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as phosphodiesterase 4B, leading to enzyme inhibition and subsequent modulation of cyclic adenosine monophosphate levels . Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s biological activities, including its anti-inflammatory and anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can be stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors The long-term effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid on cellular function may include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain dosages, beyond which no additional therapeutic benefits are observed. It is crucial to determine the optimal dosage range to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases. The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its biological activity and toxicity. Additionally, 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid may affect metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as solute carrier family members . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid within tissues can affect its therapeutic efficacy and toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s pharmacokinetic properties.
Subcellular Localization
The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis. The subcellular localization of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHBVNMXJYDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


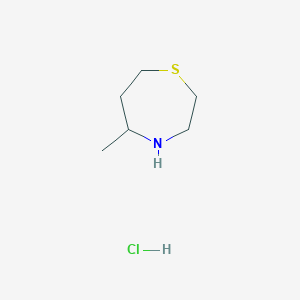
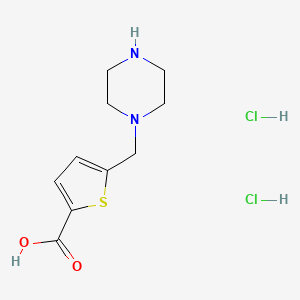
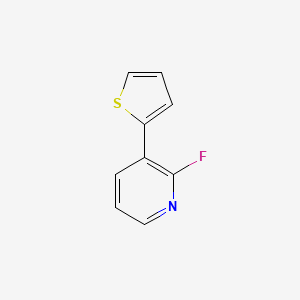



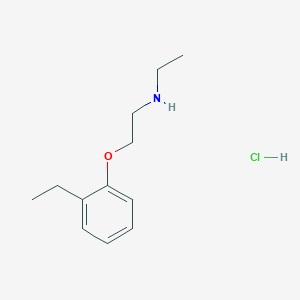
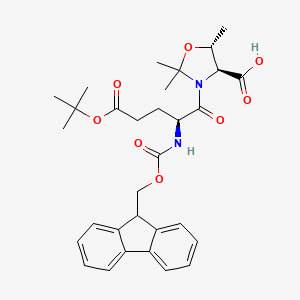
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
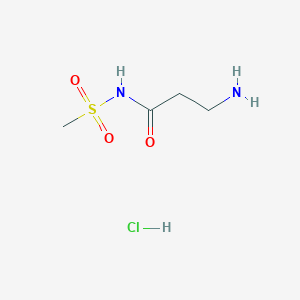
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
